1-(3-Ethoxy-4-methoxyphenyl)propan-1-one

Description

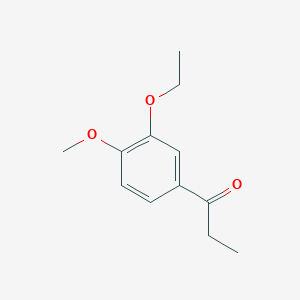

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively, and a propan-1-one (-COCH₂CH₃) moiety. The ethoxy and methoxy substituents are electron-donating groups that influence electronic distribution, solubility, and intermolecular interactions, making this compound relevant in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-10(13)9-6-7-11(14-3)12(8-9)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJNLMGGJGQMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions, allowing the formation of the desired ketone product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which offer better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

1-(4-Methoxyphenyl)propan-1-one ()

- Structure : A single methoxy group at the para position.

- Synthesis : Prepared via Friedel-Crafts acylation or alkylation, yielding 73% as a pale yellow oil .

- 1H-NMR : δ 7.91 (ArH), 6.89 (ArH), 3.83 (OCH₃), 2.91 (CH₂C=O), 1.18 (CH₃) .

- Key Difference : The absence of a 3-ethoxy group reduces steric hindrance and alters electronic effects compared to the target compound.

1-(3-Methoxyphenyl)propan-1-one ()

- Structure : Methoxy group at the meta position.

- Applications: Intermediate in drug synthesis (e.g., cathinone derivatives).

- Reactivity : Meta-substitution directs electrophilic substitution differently than para/ortho positions, affecting regioselectivity in further functionalization .

1-(3-Bromo-4-chlorophenyl)propan-1-one ()

- Structure : Halogen substituents (Br at C3, Cl at C4).

- Physicochemical Properties : Higher molecular weight (C₉H₉BrClO) and polarity due to electronegative halogens.

- Applications: Potential use in cross-coupling reactions .

Substituent Electronic Effects

Electron-Donating Groups (e.g., Methoxy, Ethoxy) :

- Increase electron density on the phenyl ring, enhancing resonance stabilization of intermediates in reactions like nucleophilic acyl substitution .

- Lower melting points compared to halogenated analogs due to reduced polarity (e.g., 1-(4-Methoxyphenyl)propan-1-one is an oil, while 1-(3-Bromo-4-chlorophenyl)propan-1-one is likely solid) .

Electron-Withdrawing Groups (e.g., Halogens) :

Physicochemical Properties

*Predicted using substituent contributions.

Key Research Findings

Substituent Position Dictates Reactivity: Para-methoxy derivatives (e.g., ) exhibit higher symmetry and simpler NMR splitting patterns compared to ortho/meta-substituted analogs .

Biological Implications :

- Alkoxy groups (methoxy, ethoxy) generally reduce acute toxicity compared to halogens but may introduce metabolic liabilities (e.g., demethylation) .

Synthetic Flexibility: Propanone derivatives serve as versatile intermediates for ketone-to-alcohol reductions or condensations to form chalcones () .

Biological Activity

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one, also known by its CAS number 833-53-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group and a methoxy group attached to a phenyl ring, which contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for derivatives related to this compound ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, which is crucial in mediating inflammatory responses . The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent in inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly phosphodiesterases (PDEs). Research indicates that it may act as an inhibitor of PDE4, which plays a significant role in regulating inflammation and immune responses . By inhibiting PDE4, the compound can potentially enhance intracellular cAMP levels, leading to reduced inflammation.

Study on Antimicrobial Efficacy

A study conducted on various derivatives of phenylpropanones demonstrated that certain modifications to the structure of this compound significantly enhanced its antimicrobial efficacy. The research utilized time-kill assays and biofilm formation inhibition tests, confirming the compound's potential as an antimicrobial agent .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of compounds similar to this compound. It was found that these compounds could effectively inhibit the activation of NF-kB pathways, which are crucial in inflammatory responses. This inhibition was linked to reduced levels of pro-inflammatory markers in cellular models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Methoxyphenyl)propan-1-one | Similar core structure | Moderate antimicrobial activity |

| 1-(3-Ethoxyphenyl)butan-2-one | Altered side chain | Enhanced anti-inflammatory effects |

This comparison illustrates how slight variations in chemical structure can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.